N-(4-tert-butylbenzyl)-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Description

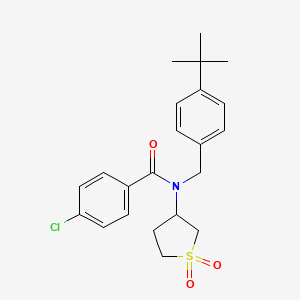

N-(4-tert-butylbenzyl)-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a benzamide derivative featuring a 4-chlorobenzoyl core, substituted with a 4-tert-butylbenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. This compound’s structural complexity arises from its dual N-substituents: a bulky tert-butylbenzyl group and a sulfone-containing tetrahydrothiophene ring.

Properties

Molecular Formula |

C22H26ClNO3S |

|---|---|

Molecular Weight |

420.0 g/mol |

IUPAC Name |

N-[(4-tert-butylphenyl)methyl]-4-chloro-N-(1,1-dioxothiolan-3-yl)benzamide |

InChI |

InChI=1S/C22H26ClNO3S/c1-22(2,3)18-8-4-16(5-9-18)14-24(20-12-13-28(26,27)15-20)21(25)17-6-10-19(23)11-7-17/h4-11,20H,12-15H2,1-3H3 |

InChI Key |

FRAHQIJIQRACFV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylbenzyl)-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multi-step organic reactions. The starting materials often include 4-tert-butylbenzyl chloride, 4-chlorobenzoyl chloride, and tetrahydrothiophene-1,1-dioxide. The reaction conditions usually involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylbenzyl)-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-tert-butylbenzyl)-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-tert-butylbenzyl)-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural Analogues and Substituent Effects

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Features a benzamide core with a 3,4-dimethoxyphenethyl substituent.

- Synthesis : Prepared via direct acylation of 3,4-dimethoxyphenethylamine with benzoyl chloride, yielding 80% product .

- Properties : Melting point (90 °C) and NMR data (Tables 1–2 in ) suggest moderate crystallinity and aromatic π-stacking interactions.

- Comparison : The absence of bulky tert-butyl or sulfone groups in Rip-B likely enhances its solubility compared to the target compound.

4-(tert-Butyl)-N-(4-chloro-3-methoxyphenyl)benzamide (3gg)

- Structure : Contains a tert-butyl group and chloro-methoxy substitution on the benzamide.

- Synthesis: Synthesized via nickel-catalyzed reductive aminocarbonylation, yielding 44% product .

- However, the methoxy group in 3gg introduces electron-donating effects absent in the target compound’s sulfone moiety.

4-Chloro-N-(4-phenylthiazol-2-yl)benzamide (Compound 14)

- Structure : Benzamide substituted with a 4-chloro group and a thiazole ring.

- Synthesis : Prepared via acylation of thiazole-2-amine with 4-chlorobenzoyl chloride in pyridine .

- Comparison: The thiazole ring introduces heterocyclic rigidity, contrasting with the target compound’s flexible tetrahydrothiophene sulfone.

Biological Activity

N-(4-tert-butylbenzyl)-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

- Molecular Formula : C25H28ClNO4S

- Molecular Weight : 474.0 g/mol

- IUPAC Name : N-[(4-tert-butylphenyl)methyl]-4-chloro-N-(1,1-dioxothiolan-3-yl)benzamide

The biological activity of this compound involves its interaction with specific molecular targets. The compound is believed to bind to various enzymes or receptors, which may lead to alterations in their activity and trigger biochemical pathways significant for therapeutic effects.

Anticancer Properties

Research indicates that similar compounds exhibit anticancer properties. For instance, benzamide derivatives have been studied for their ability to inhibit tumor cell proliferation in various cancer cell lines. The presence of the chloro and thiophene moieties in the structure may enhance the compound's cytotoxicity against specific cancer types.

Antimicrobial Activity

Preliminary studies suggest that compounds in this class may possess antimicrobial properties. The structural features of this compound could allow it to disrupt bacterial cell membranes or inhibit essential enzymatic functions.

Comparative Analysis

A comparison with related compounds can provide insights into the unique biological activities of this compound.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide | Structure | Anticancer, antifungal |

| N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide | Structure | Antimicrobial |

| N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide | Structure | Anticancer |

Case Studies

Several studies have explored the biological activity of related compounds:

- Anticancer Activity : A study on benzamide derivatives demonstrated significant inhibition of cancer cell lines (HCT116 and MCF7), suggesting that modifications in the benzamide structure can enhance cytotoxic effects.

- Antifungal Activity : Research indicated that certain derivatives showed promising antifungal activity against Pyricularia oryzae, with inhibition rates exceeding 70%, highlighting the potential of these compounds in agricultural applications.

- Toxicity Assessments : Toxicity tests conducted on zebrafish showed varying LC50 values for related compounds, indicating a need for further exploration into the safety profiles of these substances.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.